

Dosing Regimen and Protocols for MK-7145 in Spontaneously Hypertensive Rats

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Compound of Interest

Compound Name: MK-7145

Cat. No.: B8288217

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is an orally administered, small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] The inhibition of ROMK in the thick ascending loop of Henle and the cortical collecting duct of the kidney nephron promotes diuresis and natriuresis, making it a therapeutic target for hypertension.[1] In preclinical studies involving spontaneously hypertensive rats (SHR), **MK-7145** has demonstrated a dose-dependent reduction in blood pressure, positioning it as a promising candidate for the treatment of hypertension.[1][4][5] These application notes provide a detailed overview of the dosing regimen and experimental protocols for the use of **MK-7145** in SHR models.

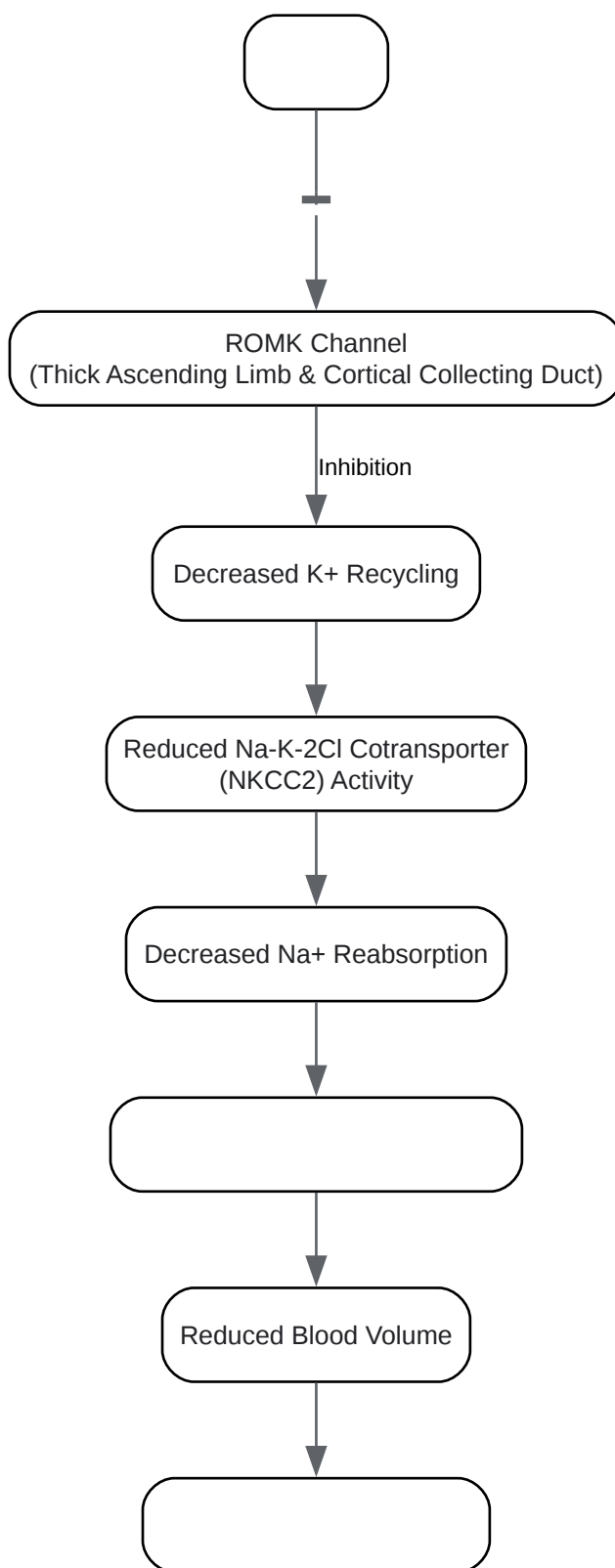
Data Presentation

The following table summarizes the quantitative data from a subchronic study evaluating the effect of **MK-7145** on systolic blood pressure (SBP) in spontaneously hypertensive rats.

Compound	Dose (mg/kg/day)	Dosing Regimen	Route of Administration	Change in SBP (mmHg) at Day 4	Reference Compound
MK-7145	3	Once daily for 4 days	Oral Gavage	~ -12	Hydrochlorothiazide (25 mg/kg/day) showed a similar SBP reduction. [1]
MK-7145	10	Once daily for 4 days	Oral Gavage	~ -20	Exceeded the SBP lowering effect of Hydrochlorothiazide (25 mg/kg/day). [1]

Signaling Pathway

MK-7145 exerts its antihypertensive effect by inhibiting the ROMK channel in the kidney. This diagram illustrates the proposed signaling pathway.



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Caption: Mechanism of action of **MK-7145** in lowering blood pressure.

Experimental Protocols

This section details the methodology for a subchronic study to evaluate the efficacy of **MK-7145** in reducing blood pressure in spontaneously hypertensive rats.

Animal Model and Housing

- Species: Spontaneously Hypertensive Rats (SHR).
- Age: Typically, studies commence when rats have established hypertension, around 12-16 weeks of age.
- Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be available ad libitum.
- Acclimation: Allow for a minimum of one week of acclimation to the housing facility and handling procedures before the start of the experiment.

Blood Pressure Monitoring

- Method: Continuous blood pressure monitoring is achieved using radiotelemetry, which is considered the gold standard for minimizing stress-induced blood pressure fluctuations.
- Surgical Implantation:
 - Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
 - Surgically implant a telemetry transmitter (e.g., Data Sciences International C40) with the catheter inserted into the abdominal aorta.
 - The body of the transmitter is secured to the abdominal wall.
 - Close the incision and provide appropriate post-operative care, including analgesics.
 - Allow for a recovery period of at least one week before the commencement of dosing.
- Data Acquisition:

- Record baseline blood pressure, heart rate, and activity for at least 24 hours prior to the first dose.
- Data is continuously collected throughout the 4-day dosing period.

Dosing Solution Preparation

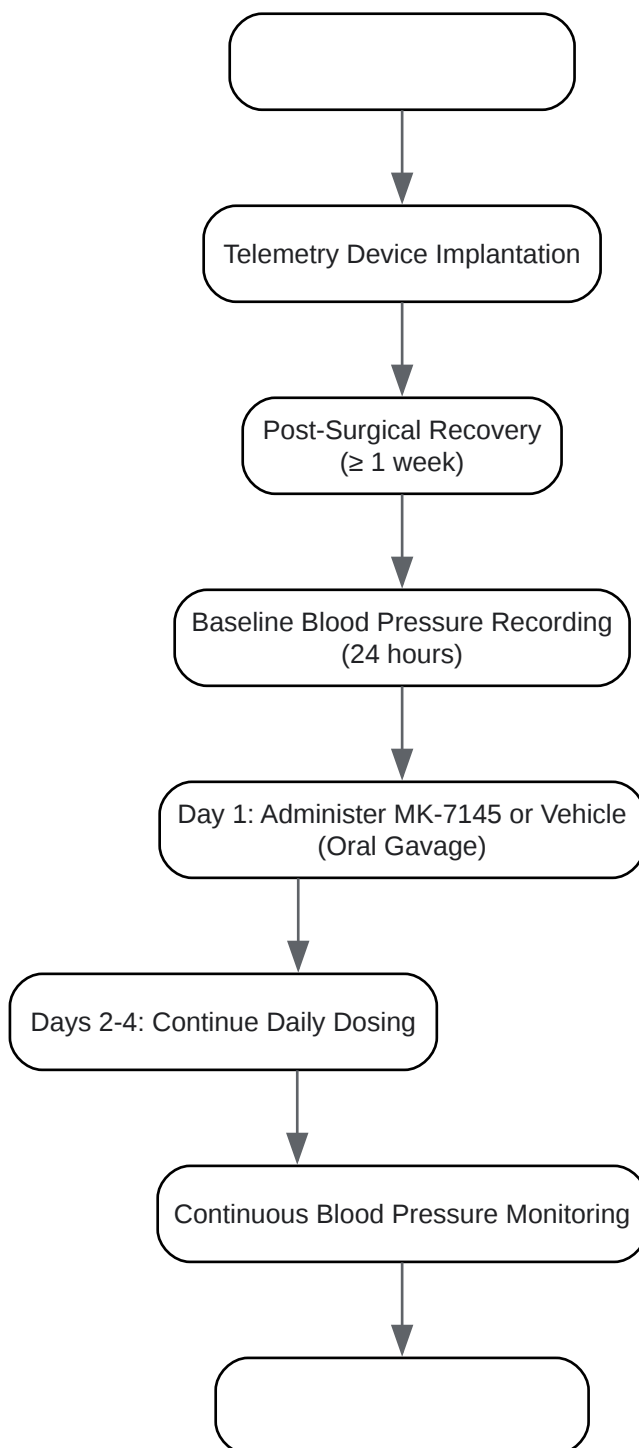
- Vehicle: The vehicle for **MK-7145** should be appropriate for oral administration in rats (e.g., a suspension in 0.5% methylcellulose). The specific vehicle should be reported.
- Preparation:
 - Calculate the required amount of **MK-7145** based on the mean body weight of the rats in each dose group.
 - Prepare the dosing solutions fresh daily to ensure stability.
 - Ensure the solution is homogenous before each administration.

Dosing Procedure

- Route: Oral gavage.
- Frequency: Once daily (QD).
- Duration: 4 consecutive days.
- Technique:
 - Gently restrain the rat.
 - Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach.
 - The volume administered should be based on the animal's body weight (typically 5-10 mL/kg).
 - Administer the vehicle to the control group using the same procedure.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the subchronic SHR study.



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Caption: Experimental workflow for the **MK-7145** SHR study.

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